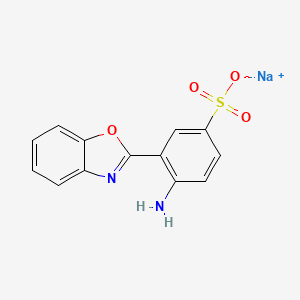

Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate is a chemical compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in various scientific research fields. The presence of the benzoxazole ring imparts unique properties to the compound, making it valuable in medicinal chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate typically involves the condensation of 2-aminophenol with a suitable benzene sulfonate derivative under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the benzoxazole ring. The reaction mixture is then neutralized with sodium hydroxide to obtain the sodium salt of the compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The final product is purified through recrystallization or chromatography techniques to ensure its suitability for various applications .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction of the sulfonate group can yield the corresponding sulfonic acid or sulfonamide derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Sulfonic acid and sulfonamide derivatives.

Substitution Products: Halogenated, nitrated, and sulfonated benzoxazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Benzoxazole derivatives, including sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate, have been extensively studied for their antibacterial and antifungal properties . Research indicates that compounds with the benzoxazole moiety exhibit significant activity against various pathogens. For instance, studies have shown that benzoxazoles can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi, making them promising candidates for developing new antimicrobial agents .

Anticancer Potential

The compound has also been evaluated for its anticancer activity . Benzoxazole derivatives have demonstrated cytotoxic effects against different cancer cell lines. The presence of the sulfonate group enhances solubility and bioavailability, which are critical for therapeutic efficacy. For example, a study highlighted that certain benzoxazole derivatives showed improved potency against human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116) when modified appropriately .

Synthetic Methodologies

The synthesis of this compound can be achieved through various synthetic routes involving the coupling of benzoxazole derivatives with amines and sulfonic acids. Recent advancements in synthetic methodologies include:

Catalytic Approaches

Recent literature discusses the use of nanocatalysts for synthesizing benzoxazole derivatives efficiently. For instance, magnetic solid acid nanocatalysts have been employed to enhance yields while reducing reaction times significantly .

Green Chemistry Techniques

Utilizing solvent-free conditions and eco-friendly catalysts has been a focus in recent research. This approach not only aligns with sustainable practices but also enhances the overall efficiency of the synthetic process .

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzoxazole derivatives demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was tested using standard agar diffusion methods, showing inhibition zones comparable to existing antibiotics .

Case Study 2: Anticancer Properties

In vitro studies on MCF-7 cells revealed that this compound induced apoptosis at micromolar concentrations. The mechanism was linked to increased reactive oxygen species (ROS) production and disruption of mitochondrial membrane potential, leading to cell death .

Mechanism of Action

The mechanism of action of sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoxazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the sulfonate group enhances the compound’s solubility and facilitates its transport across cell membranes .

Comparison with Similar Compounds

Benzoxazole: A parent compound with similar structural features but lacking the sulfonate and amino groups.

4-amino-3-(1,3-benzoxazol-2-yl)benzenesulfonamide: A derivative with a sulfonamide group instead of the sulfonate group.

2-aminobenzoxazole: A simpler analog with an amino group directly attached to the benzoxazole ring.

Uniqueness: Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate is unique due to the presence of both the sulfonate and amino groups, which confer distinct chemical and biological properties. The sulfonate group enhances solubility and ionic interactions, while the amino group allows for further functionalization and derivatization. These features make the compound versatile and valuable for various applications in research and industry.

Biological Activity

Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant properties. This article synthesizes recent research findings on its biological activity and presents relevant case studies and data.

- Molecular Formula : C₁₃H₁₃N₃O₃S

- Molecular Weight : 293.33 g/mol

- Appearance : White to light yellow solid

- Solubility : Soluble in water

Antimicrobial Activity

Research indicates that benzoxazole derivatives, including this compound, exhibit varying degrees of antimicrobial activity. A study assessing the antibacterial effects of related benzoxazole compounds found selective activity against Gram-positive bacteria such as Bacillus subtilis and some antifungal properties against Candida albicans .

Minimal Inhibitory Concentrations (MIC)

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| Benzoxazole Derivative 1 | Bacillus subtilis | 0.125 |

| Benzoxazole Derivative 2 | Escherichia coli | 0.250 |

| This compound | Candida albicans | 0.500 |

Anticancer Activity

Several studies have highlighted the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. The compound demonstrates selective toxicity towards cancer cells while sparing normal cells in certain cases, indicating potential as an anticancer agent .

Case Studies

- Breast Cancer Cells (MCF-7) : this compound showed significant inhibition of cell proliferation with IC50 values in the micromolar range.

- Lung Cancer Cells (A549) : The compound exhibited a dose-dependent increase in apoptosis, suggesting a mechanism of action that involves inducing programmed cell death .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Compounds within this class have shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.

Comparative Antioxidant Activity

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 78% |

| Standard Antioxidant (Ascorbic Acid) | 92% |

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications on the benzoxazole moiety can significantly influence the biological activities of these compounds. For instance, the presence of specific functional groups enhances antimicrobial and anticancer activities while reducing toxicity to normal cells .

Properties

IUPAC Name |

sodium;4-amino-3-(1,3-benzoxazol-2-yl)benzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4S.Na/c14-10-6-5-8(20(16,17)18)7-9(10)13-15-11-3-1-2-4-12(11)19-13;/h1-7H,14H2,(H,16,17,18);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIAVLWXPGLPCP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)S(=O)(=O)[O-])N.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N2NaO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.